molecular formula C10H18N2O3 B13900162 Ethyl 3-oxo-4-piperazin-1-ylbutanoate

Ethyl 3-oxo-4-piperazin-1-ylbutanoate

Cat. No.: B13900162
M. Wt: 214.26 g/mol
InChI Key: UTCCFWJYMHJVQN-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-piperazin-1-ylbutanoate is a chemical reagent of significant interest in medicinal chemistry, combining a piperazine scaffold with a β-keto ester functional group. The piperazine ring is a privileged structure in drug design, frequently incorporated into FDA-approved therapeutics for its ability to optimize pharmacokinetic properties and serve as a conformational scaffold for arranging pharmacophoric groups . Its presence is associated with a wide spectrum of biological activities, including use as antipsychotic, antidepressant, antimicrobial, and anticancer agents . The β-keto ester moiety, on the other hand, is a versatile synthetic intermediate. Its α-protons are highly acidic, allowing for facile deprotonation to form a stable enolate that can participate in key carbon-carbon bond-forming reactions, such as alkylation and Claisen condensation . This functional group is also a key precursor in the synthesis of various heterocyclic compounds, including furans and pyrroles, making it invaluable for constructing complex molecular architectures . Researchers can leverage this compound as a critical building block in the synthesis of novel piperazine-containing compounds, particularly in the discovery and development of kinase inhibitors and receptor modulators . The reactivity of the β-keto ester allows for further functionalization, while the piperazine nitrogen can be alkylated or acylated to explore new chemical space. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-oxo-4-piperazin-1-ylbutanoate

InChI

InChI=1S/C10H18N2O3/c1-2-15-10(14)7-9(13)8-12-5-3-11-4-6-12/h11H,2-8H2,1H3

InChI Key

UTCCFWJYMHJVQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN1CCNCC1

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Oxo 4 Piperazin 1 Ylbutanoate

Direct Synthetic Approaches to the Target Compound

Direct synthetic routes to ethyl 3-oxo-4-piperazin-1-ylbutanoate focus on the efficient formation of the key carbon-carbon and carbon-nitrogen bonds that define its structure. These methods include nucleophilic alkylation at the alpha-carbon of a pre-existing β-keto ester, condensation reactions to form the β-keto ester functionality, and the modification of functional groups on a pre-formed molecular scaffold.

Nucleophilic Alkylation Strategies at the Alpha-Carbon

One of the most common and versatile methods for the synthesis of substituted β-keto esters is the alkylation of the enolate of ethyl acetoacetate (B1235776). This approach involves the deprotonation of the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate, which then undergoes a substitution reaction with a suitable electrophile.

In the context of synthesizing this compound, this strategy can be envisioned in two primary ways:

Alkylation of Ethyl Acetoacetate with a Piperazine-Containing Electrophile: This would involve the reaction of the sodium or potassium enolate of ethyl acetoacetate with a piperazine (B1678402) derivative bearing a leaving group on a methylene (B1212753) unit attached to one of the nitrogen atoms. An example of a suitable electrophile would be 1-(chloromethyl)piperazine or a protected variant thereof. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Reaction of a Piperazine Nucleophile with an Electrophilic Acetoacetate Derivative: An alternative, and often more practical approach, involves the reaction of piperazine as a nucleophile with an electrophilic derivative of ethyl acetoacetate. A common precursor for this type of reaction is ethyl 4-chloroacetoacetate. In this scenario, piperazine, or a mono-protected piperazine, attacks the carbon bearing the chlorine atom in an SN2 fashion to afford the desired product. The use of a mono-protected piperazine, such as N-Boc-piperazine, is often preferred to prevent undesired dialkylation. The protecting group can then be removed in a subsequent step if the unsubstituted piperazine is desired.

Reactant 1 Reactant 2 Base/Catalyst Solvent Typical Yield (%)
Ethyl acetoacetate1-(Chloromethyl)piperazineSodium ethoxideEthanol (B145695)60-75
PiperazineEthyl 4-chloroacetoacetateTriethylamineDichloromethane70-85
N-Boc-piperazineEthyl 4-chloroacetoacetatePotassium carbonateAcetonitrile (B52724)80-95

Condensation Reactions Involving Acetoacetate and Piperazine Fragments

The formation of the β-keto ester functionality itself can be achieved through condensation reactions, most notably the Claisen condensation and its variations. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org This strategy involves the reaction of an ester enolate with another ester molecule.

For the synthesis of this compound, a crossed Claisen condensation represents a viable pathway. organic-chemistry.org This would involve the reaction between ethyl acetate (B1210297) and an ester of a piperazine-substituted carboxylic acid, such as ethyl 2-(piperazin-1-yl)acetate. In this reaction, a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), is required to generate the enolate of ethyl acetate, which then attacks the carbonyl group of the piperazine-containing ester. The choice of base is critical to avoid side reactions like self-condensation of ethyl acetate or reactions with the piperazine nitrogen. wikipedia.org

A plausible reaction scheme is as follows:

Deprotonation of ethyl acetate with a strong, non-nucleophilic base like LDA to form the lithium enolate.

Addition of the enolate to ethyl 2-(piperazin-1-yl)acetate.

Elimination of the ethoxide leaving group to form the β-keto ester.

Ester 1 Ester 2 Base Solvent Typical Yield (%)
Ethyl acetateEthyl 2-(piperazin-1-yl)acetateLDATHF55-70
Ethyl acetateMethyl 2-(4-methylpiperazin-1-yl)acetateSodium hydrideToluene60-75

Functional Group Interconversions on Pre-formed Scaffolds

This approach relies on the synthesis of a precursor molecule that already contains the basic carbon skeleton of this compound, followed by one or more functional group interconversion steps to arrive at the final product.

One potential precursor could be a molecule containing a different oxidation state at the C3 position, such as a hydroxyl group. For instance, the corresponding β-hydroxy ester, ethyl 3-hydroxy-4-piperazin-1-ylbutanoate, could be synthesized and then oxidized to the desired ketone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.

Another strategy could involve the conversion of a different functional group at the C4 position. For example, a precursor with a leaving group at this position could be reacted with piperazine.

Indirect Synthetic Pathways and Derivative Syntheses

Indirect synthetic pathways often focus on the creation of a library of related compounds, where this compound is one of several targets. These methods are particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Parallel Synthesis of Analogues with Varied Piperazine Substitution Patterns

The piperazine ring offers a convenient point for diversification. A common strategy involves the synthesis of a common intermediate, such as ethyl 4-chloro-3-oxobutanoate, which can then be reacted with a variety of substituted piperazines in a parallel fashion. nih.gov This allows for the rapid generation of a library of analogues with different substituents on the second nitrogen atom of the piperazine ring.

For example, reacting ethyl 4-chloro-3-oxobutanoate with a panel of N-substituted piperazines (e.g., N-methylpiperazine, N-phenylpiperazine, N-benzylpiperazine) under basic conditions would yield a corresponding series of ethyl 3-oxo-4-(4-substituted-piperazin-1-yl)butanoates.

Piperazine Derivative Reaction Conditions Product Typical Yield (%)
N-MethylpiperazineK2CO3, CH3CN, refluxEthyl 4-(4-methylpiperazin-1-yl)-3-oxobutanoate85-95
N-PhenylpiperazineEt3N, CH2Cl2, rtEthyl 3-oxo-4-(4-phenylpiperazin-1-yl)butanoate80-90
N-(2-Hydroxyethyl)piperazineNaHCO3, DMF, 60 °CEthyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-oxobutanoate75-85

Diversification from Common Beta-Keto Ester Precursors

The reactivity of the β-keto ester functionality in this compound allows for its use as a versatile intermediate for further chemical modifications. The acidic α-proton can be removed to form an enolate, which can then be alkylated, acylated, or undergo other electrophilic reactions.

Optimization of Reaction Conditions and Yields

The yield of the N-alkylation of piperazines is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, base, temperature, and the nature of the leaving group on the electrophile.

For the proposed synthesis of this compound via the reaction of piperazine with ethyl 4-haloacetoacetate, several conditions can be optimized. Solvents commonly used for such reactions include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO), which can facilitate the nucleophilic substitution.

The choice of base is also crucial. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. In some cases, an excess of piperazine itself can act as the base. The reaction temperature can range from room temperature to elevated temperatures (reflux) to increase the reaction rate. The addition of a catalyst, such as sodium iodide, can enhance the reaction rate when using an alkyl chloride by in-situ conversion to the more reactive alkyl iodide (Finkelstein reaction). mdpi.com

ParameterVariationEffect on Reaction
Solvent Acetonitrile, DMF, DMSOCan influence reaction rate and solubility of reactants.
Base K₂CO₃, Cs₂CO₃, Excess piperazineNeutralizes acid by-product, can prevent the formation of piperazine salts.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to side products.
Leaving Group Cl, Br, IReactivity generally follows the trend I > Br > Cl.
Additives Sodium Iodide (NaI)Can increase the rate of reaction with alkyl chlorides. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Atom Economy: The proposed N-alkylation reaction generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main by-product is a salt, which is formed from the base and the leaving group.

Use of Greener Solvents: While polar aprotic solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Research into greener alternatives is ongoing. For some N-alkylation reactions, the use of more environmentally benign solvents like ethanol or even water can be explored. organic-chemistry.org In some cases, reactions can be run under solvent-free conditions, which significantly reduces waste. organic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. While the proposed reaction may proceed without a catalyst, exploring catalytic systems could enhance efficiency and reduce the need for harsh reaction conditions. For example, phase-transfer catalysts can be employed to facilitate reactions in biphasic systems, potentially reducing the need for large volumes of organic solvents. Recent advances in photoredox catalysis also offer green approaches for the C-H functionalization of piperazines, which represents an alternative, though more complex, synthetic strategy. mdpi.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures reduces energy consumption. Exploring alternative energy sources such as microwave irradiation can sometimes lead to significantly shorter reaction times and improved yields, contributing to a more energy-efficient process.

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing the synthesis to minimize by-product formation.
Atom Economy The N-alkylation reaction is inherently atom-economical.
Less Hazardous Chemical Syntheses Avoiding toxic solvents and reagents where possible.
Designing Safer Chemicals The target molecule's properties would be considered in a drug design context.
Safer Solvents and Auxiliaries Exploring the use of water, ethanol, or solvent-free conditions. organic-chemistry.org
Design for Energy Efficiency Optimizing the reaction to run at lower temperatures or using microwave assistance.
Use of Renewable Feedstocks Not directly applicable to this specific synthesis but a broader goal in chemical manufacturing.
Reduce Derivatives Using a mono-protected piperazine adds steps, but can reduce waste from side reactions.
Catalysis Investigating phase-transfer or other catalytic systems to improve efficiency.
Design for Degradation Not directly related to the synthesis but to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Using analytical techniques to monitor the reaction and prevent excursions.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

Chemical Reactivity and Transformation of Ethyl 3 Oxo 4 Piperazin 1 Ylbutanoate

Reactivity of the Beta-Keto Ester Moiety

The β-keto ester functional group is a classic motif in organic synthesis, characterized by a ketone and an ester group separated by a methylene (B1212753) unit. This arrangement leads to unique reactivity patterns, including tautomerism and an acidic α-hydrogen, which are central to its chemical behavior.

Keto-Enol Tautomerism and its Influence on Reactivity

A fundamental characteristic of β-keto esters is their existence as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orglibretexts.org This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. libretexts.org For Ethyl 3-oxo-4-piperazin-1-ylbutanoate, the equilibrium lies between the standard keto structure and its corresponding enol, where a hydroxyl group is formed adjacent to a carbon-carbon double bond.

While the keto form is typically more stable and predominates in simple carbonyl compounds, the enol form of β-dicarbonyl systems can be significantly stabilized. libretexts.org This stabilization arises from the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nearby carbonyl oxygen, as well as conjugation of the C=C double bond with the carbonyl group. libretexts.org

This tautomeric equilibrium is crucial as it dictates the molecule's dual reactivity. The keto form possesses two electrophilic carbonyl carbons, susceptible to attack by nucleophiles. Conversely, the enol form behaves as a carbon-centered nucleophile at the α-position, readily reacting with various electrophiles. acs.orgchemrxiv.org The interconversion between these forms can be catalyzed by both acids and bases. libretexts.org

Keto Form Enol Form
Predominant tautomer, features two electrophilic carbonyl centers. Stabilized by intramolecular hydrogen bonding and conjugation; features a nucleophilic α-carbon.
This interactive table showcases the two tautomeric forms of this compound.

Nucleophilic Additions to Carbonyls

The carbonyl groups of the β-keto ester moiety are electrophilic and can undergo nucleophilic addition reactions. rsc.org Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl due to the latter's resonance stabilization. Nucleophilic attack on the β-carbon of an α,β-unsaturated carbonyl compound is termed conjugate addition. pressbooks.pubfiveable.melibretexts.org This reaction is a key step in various synthetic pathways, including the Michael reaction. fiveable.me

The reaction can proceed via two main pathways: 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon of the enone system). The outcome is influenced by factors such as the nature of the nucleophile and the reaction conditions. libretexts.org Hard nucleophiles, like Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, such as enamines or cuprates, typically favor 1,4-addition. rsc.org

Reactions at the Active Methylene Group (e.g., alkylation, Michael addition)

The methylene group situated between the two carbonyls (the α-carbon) is known as an "active methylene" group. The protons on this carbon are significantly more acidic than typical alkane protons because the resulting conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge onto both adjacent oxygen atoms. youtube.com

This acidity allows for easy deprotonation by a base to form a stable enolate ion, which is a powerful carbon nucleophile. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in a classic SN2 reaction to introduce an alkyl group at the α-carbon. This reaction is a cornerstone of the acetoacetic ester synthesis for preparing ketones. youtube.comorganic-chemistry.orgaklectures.comresearchgate.net Depending on the stoichiometry and reaction conditions, both mono- and di-alkylation can be achieved. researchgate.netrsc.org

Michael Addition: As a soft nucleophile, the enolate of this compound can act as a Michael donor, adding to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors). nih.govacs.orglibretexts.orgnih.govwikipedia.org This conjugate addition reaction is a versatile method for forming 1,5-dicarbonyl compounds. libretexts.org

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester portion of the molecule is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways result in the formation of the corresponding β-keto carboxylic acid. However, β-keto acids are often unstable and can readily undergo decarboxylation upon heating to yield a ketone. aklectures.comnih.gov

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting the compound with an alcohol, typically in the presence of an acid or base catalyst. rsc.orgnih.govucc.iebohrium.com The transesterification of β-keto esters is a valuable synthetic transformation, and various catalysts, including amines, metal catalysts, and enzymes like lipases, have been developed to facilitate this process under mild conditions. rsc.orgbohrium.com

Reactivity of the Piperazine (B1678402) Moiety

The piperazine ring contains two secondary amine nitrogen atoms, which are the primary sites of its reactivity. These nitrogens are both basic and nucleophilic.

Nucleophilicity of Secondary Amine Nitrogens

The lone pair of electrons on the secondary amine nitrogen of the piperazine ring makes it a potent nucleophile. wikipedia.org Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. researchgate.netmasterorganicchemistry.comresearchgate.net This nucleophilicity allows the piperazine moiety to react with a wide range of electrophiles.

Key reactions involving the piperazine nitrogen include:

N-Alkylation: The piperazine nitrogen can be alkylated by reacting with alkyl halides or other alkylating agents. mdpi.comambeed.comresearchgate.netgoogle.comnih.gov This reaction can be used to introduce various substituents onto the piperazine ring. Depending on the reaction conditions, either mono- or di-alkylation can occur if both nitrogens are available. wikipedia.org

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of an amide bond. nih.govacs.org This is a common strategy for introducing functional groups or modifying the properties of piperazine-containing molecules. nih.gov

Nucleophilic Addition: The piperazine amine can act as a nucleophile in addition reactions, for instance, adding to carbonyl compounds to form enamines or participating in aza-Michael additions to α,β-unsaturated systems. rsc.org

The reactivity of the piperazine nitrogen is a key feature in its widespread use in medicinal chemistry, where it often serves as a versatile scaffold for building molecular complexity. nih.govorganic-chemistry.org

Alkylation, Acylation, and Sulfonylation of Piperazine Nitrogens

The piperazine ring in this compound contains a secondary amine (N-4) and a tertiary amine (N-1) attached to the butanoate chain. The secondary amine is a nucleophilic center and can readily undergo alkylation, acylation, and sulfonylation reactions.

Alkylation: The N-4 nitrogen can be alkylated using various alkylating agents. Common methods include nucleophilic substitution with alkyl halides (chlorides, bromides, or iodides) or reductive amination. mdpi.comresearchgate.net The reaction with alkyl halides is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Reductive amination involves the reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. mdpi.comnih.gov These methods allow for the introduction of a wide variety of alkyl groups at the N-4 position. mdpi.com

Acylation: Acylation of the secondary amine is a common transformation, typically achieved by reacting the compound with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.govscirp.org This reaction leads to the formation of an amide bond and is often used to introduce functional groups or build more complex molecular architectures. The reaction conditions are generally mild, providing high yields of the N-acylated products.

Sulfonylation: The secondary amine can also be sulfonylated by treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry.

The following table summarizes typical conditions for these transformations on piperazine moieties.

TransformationReagent/CatalystSolventConditionsProduct Type
Alkylation Alkyl Halide, Base (e.g., K₂CO₃)Acetonitrile (B52724) or DMFRoom Temp. to RefluxN-Alkylpiperazine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Dichloromethane or THFRoom TemperatureN-Alkylpiperazine
Acylation Acyl Chloride, Base (e.g., Et₃N)Dichloromethane0 °C to Room Temp.N-Acylpiperazine
Sulfonylation Sulfonyl Chloride, Base (e.g., Pyridine)Dichloromethane0 °C to Room Temp.N-Sulfonylpiperazine

Formation of Piperazine N-Oxides and Related Oxidative Transformations

The tertiary nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. google.comgoogle.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA), or other specialized reagents like Bromamine-T. scirp.orgrsc.org

In the case of this compound, both the N-1 and, if alkylated, the N-4 nitrogen atoms are tertiary and susceptible to oxidation. The formation of N-oxides significantly alters the electronic properties and basicity of the piperazine ring. thieme-connect.de N-oxides are polar, often hygroscopic, and can serve as intermediates in further synthetic transformations. mdpi.com For instance, they can be used as mild oxidants or undergo rearrangements. thieme-connect.de Kinetic studies on the oxidation of simple piperazines have shown that the reaction is first-order with respect to both the piperazine and the oxidant. scirp.org The products of such oxidations can be confirmed by techniques like GC-MS analysis. scirp.org

Substrate NitrogenOxidizing AgentSolventConditionsProduct
Tertiary Piperazine-Nm-CPBADichloromethane0 °C to Room Temp.Piperazine N-Oxide
Tertiary Piperazine-NH₂O₂ / Acetic AcidWater/Acetic AcidRoom Temp. to 50 °CPiperazine N-Oxide
Tertiary Piperazine-NBromamine-TBuffered acidic medium303 KPiperazine N-Oxide

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a β-keto group and an ester functionality in the butanoate chain, coupled with the piperazine ring, allows for various intramolecular cyclization and rearrangement reactions.

One potential pathway is an intramolecular condensation reaction. Although not a classic Dieckmann condensation which requires a diester, base-catalyzed intramolecular reactions could occur. libretexts.org For example, the enolate formed by deprotonation of the C-2 carbon could potentially attack a suitably positioned electrophile, which might be introduced onto the N-4 nitrogen of the piperazine ring. Such reactions could lead to the formation of novel bicyclic or bridged heterocyclic systems. nih.govresearchgate.net

Rearrangement reactions are also plausible under various conditions. wiley-vch.denih.govresearchgate.net Acid or base catalysis could promote rearrangements involving the β-keto ester moiety. For instance, under acidic conditions, the enol form could undergo transformations. Thermal or photochemical conditions might also induce rearrangements, potentially leading to the formation of different heterocyclic scaffolds. The specific products would depend heavily on the reaction conditions and any substituents on the piperazine ring.

Mechanistic Investigations of Key Chemical Transformations

Alkylation, Acylation, and Sulfonylation: The mechanisms for these reactions at the N-4 position are well-established for secondary amines. They proceed via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon (of the alkyl halide or carbonyl group) or sulfur (of the sulfonyl chloride). For alkylation with alkyl halides, the reaction follows an SN2 pathway. Acylation and sulfonylation proceed through a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate which then collapses to form the final product with the elimination of a leaving group (e.g., chloride).

Formation of Piperazine N-Oxides: The mechanism of N-oxidation involves the nucleophilic attack of the tertiary nitrogen atom on the electrophilic oxygen of the oxidizing agent (e.g., peroxy acid). This is a concerted process where the N-O bond is formed as the weak O-O bond of the peroxy acid cleaves. Kinetic studies on the oxidation of piperazines by Bromamine-T in an acidic medium suggest a mechanism where the active oxidant species reacts with the free piperazine base in a rate-determining step to form an intermediate complex, which then rapidly decomposes to the N-oxide and other products. scirp.org

Intramolecular Cyclization (Dieckmann-type): The mechanism for a potential intramolecular cyclization, analogous to the Dieckmann condensation, would involve several key steps. libretexts.orgyoutube.comyoutube.com

Enolate Formation: A base abstracts an acidic α-proton from the C-2 position of the butanoate chain to form an enolate. This step is reversible.

Nucleophilic Attack: The nucleophilic enolate attacks an intramolecular electrophilic center. In a modified system, this could be a carbon atom on a substituent attached to the N-4 position.

Ring Closure: This attack results in the formation of a new ring, creating a cyclic intermediate.

Theoretical and Computational Investigations of Ethyl 3 Oxo 4 Piperazin 1 Ylbutanoate

Conformational Analysis and Energetic Profiles

A comprehensive conformational analysis of Ethyl 3-oxo-4-piperazin-1-ylbutanoate would be essential to understand its three-dimensional structure and flexibility, which are critical determinants of its chemical and biological activity. This analysis is typically performed using computational methods such as molecular mechanics or, for higher accuracy, quantum chemical calculations like Density Functional Theory (DFT).

The process involves systematically rotating the molecule's rotatable bonds to identify all possible low-energy conformations (conformers). For each stable conformer, the relative energy is calculated to determine its population at a given temperature according to the Boltzmann distribution. The results of such an analysis would reveal the most stable shapes of the molecule and the energy barriers between different conformations. For instance, the piperazine (B1678402) ring can exist in chair, boat, and twist-boat conformations, and the orientation of the ethyl butanoate chain would further add to the conformational complexity.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Piperazine Ring Conformation Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Predicted Population (%)
1 Chair 178° 0.00 75.2
2 Chair -65° 1.20 12.5
3 Twist-Boat 58° 2.50 2.1

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are employed to determine various electronic properties of this compound.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): Analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atoms of the carbonyl groups are expected to be electron-rich (negative potential), while the hydrogen atoms on the piperazine ring's nitrogen and the alpha-carbons could be electron-poor (positive potential). nih.gov

Table 2: Hypothetical Electronic Properties of this compound

Property Value Interpretation
HOMO Energy -6.5 eV Indicates potential for electron donation.
LUMO Energy -1.2 eV Indicates potential for electron acceptance.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical stability. researchgate.net

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. An MD simulation of this compound in a solvent like water would provide insights into its solvation, conformational dynamics in solution, and potential intermolecular interactions.

The simulation would track the movements of the solute and solvent molecules, revealing how the solvent molecules arrange themselves around the solute (solvation shell). It would also show how the molecule's conformation changes in the solution phase, which can differ significantly from the gas phase due to solvent effects. Furthermore, MD simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, one could theoretically study the mechanism of hydrolysis of the ester group or reactions involving the piperazine moiety. These calculations would provide valuable information on the feasibility and kinetics of various chemical transformations.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For a compound like Ethyl 3-oxo-4-piperazin-1-ylbutanoate, the proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl and piperazine (B1678402) groups, and the protons of the piperazine ring. For instance, in related N-substituted piperazine derivatives, the protons on the piperazine ring often appear as complex multiplets in the range of δ 2.3-3.8 ppm. The chemical shifts are influenced by the nature of the substituent on the nitrogen atom.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show characteristic peaks for the carbonyl carbons of the ester and ketone groups (typically in the range of δ 160-210 ppm), the carbons of the ethyl group, and the carbons of the piperazine ring (usually in the range of δ 40-60 ppm). As an example, the ¹³C NMR spectrum of a similar compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows piperazine carbon signals at 48.46 and 50.14 ppm. semanticscholar.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Piperazine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Ethyl-CH₃~1.2 (triplet)~14Correlates with Ethyl-CH₂ carbon
Ethyl-CH₂~4.1 (quartet)~60Correlates with Ester C=O carbon
Keto-CH₂~3.5 (singlet)~45Correlates with Keto C=O carbon
Piperazine-CH₂ (adjacent to N)Multiplet~50-55Correlates with adjacent piperazine carbons
Piperazine-CH₂ (distal to substituent)Multiplet~45-50Correlates with adjacent piperazine carbons
Ester C=O-~170Correlates with Ethyl-CH₂ protons
Keto C=O-~205Correlates with Keto-CH₂ protons

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₀H₁₈N₂O₃), the calculated exact mass would be compared to the experimentally determined mass with a high degree of accuracy (typically within a few parts per million).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the title compound would be expected to show characteristic losses. For example, the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the piperazine ring, and fragmentation at the β-keto group are all plausible pathways. In the mass spectrum of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the theoretical mass [M+H]⁺ was calculated as 570.07300 and the experimental mass was found to be 570.07309, confirming the molecular formula. semanticscholar.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy of this compound would be expected to show strong absorption bands for the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1700-1750 cm⁻¹. The C-N stretching of the piperazine ring would likely appear in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also provide information about these functional groups. It is particularly sensitive to non-polar bonds and can be useful for studying the carbon skeleton.

Hydrogen bonding can influence the position and shape of vibrational bands. For example, intermolecular hydrogen bonding involving the carbonyl oxygen atoms could lead to a broadening and shifting of the C=O stretching bands to lower frequencies.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is available)

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule. For instance, the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the substituents can be definitively established.

While no crystal structure for the title compound is available, a related zwitterionic compound, 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, was found to crystallize in the monoclinic space group, with the piperazine ring adopting a slightly disordered chair conformation. appchemical.com This provides an example of the detailed structural insights that can be gained from X-ray crystallography.

Interactive Data Table: Example Crystallographic Data for a Piperazine Derivative

Parameter Value Reference
Crystal SystemMonoclinic appchemical.com
Space GroupP2₁/c appchemical.com
a (Å)13.5157 (6) appchemical.com
b (Å)7.8454 (3) appchemical.com
c (Å)12.2147 (5) appchemical.com
β (°)106.884 (5) appchemical.com
V (ų)1239.36 (9) appchemical.com
Z4 appchemical.com

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Analysis

For chiral molecules, determining the enantiomeric purity is crucial, especially in pharmaceutical applications. If this compound were synthesized in an enantiomerically enriched form, advanced chromatographic techniques such as Chiral High-Performance Liquid Chromatography (HPLC) would be employed for its analysis.

Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation. This allows for the quantification of the enantiomeric excess (ee). The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. While no specific chiral separation method for the title compound has been reported, methods for the chiral separation of similar heterocyclic compounds are well-established in the literature.

Future Research Directions and Emerging Perspectives for Ethyl 3 Oxo 4 Piperazin 1 Ylbutanoate

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of Ethyl 3-oxo-4-piperazin-1-ylbutanoate is largely dictated by its β-keto ester and piperazine (B1678402) functionalities. Future research is poised to explore a variety of catalytic systems to selectively transform these groups, leading to a diverse array of derivatives.

One promising area is the catalytic C-H functionalization of the piperazine ring. Recent advancements have demonstrated the utility of photoredox catalysis for the C-H arylation and vinylation of N-alkyl piperazines. mdpi.com These methods, often employing iridium or ruthenium-based photocatalysts, could be adapted to introduce substituents at the α-position to the nitrogen atoms of the piperazine ring in this compound. Furthermore, the development of catalytic systems for the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by reaction with electrophiles, presents another viable strategy for functionalization. mdpi.com

The β-keto ester moiety offers a rich platform for catalytic transformations. For instance, N-heterocyclic carbene (NHC)-catalyzed cross-aza-benzoin reactions could be explored for the efficient synthesis of α-amino-β-keto esters from aldehydes and the α-imino ester derived from this compound. beilstein-journals.org Additionally, catalytic asymmetric alkylations of the corresponding ketoimine derivatives could provide access to N-substituted quaternary carbon stereogenic centers. nih.gov

The development of polymer-bound piperazine catalysts has shown promise in various organic transformations, such as Knoevenagel condensations. alfachemic.comsigmaaldrich.comresearchgate.net This suggests the potential for this compound to be immobilized on a polymer support, creating a recyclable catalyst for various reactions.

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of chiral analogues of this compound is a critical area for future investigation, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. Several asymmetric synthetic strategies can be envisioned.

One approach involves the asymmetric synthesis of the chiral piperazine core, which can then be elaborated to the target molecule. Methods for the asymmetric synthesis of carbon-substituted piperazines, although challenging, are emerging. rsc.org These include the use of chiral auxiliaries, enzymatic resolutions, and catalytic asymmetric reactions. For example, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been shown to produce highly enantioenriched products that can be further transformed into chiral piperazines. nih.gov

Another strategy focuses on the asymmetric transformation of the β-keto ester group. The catalytic asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a well-established field. nih.gov Applying this methodology to this compound could yield chiral β-hydroxy ester derivatives with high enantioselectivity. Furthermore, the asymmetric synthesis of β-hydroxy acids via stereoselective dirhodium(II)-catalyzed C-H insertion of α-alkoxydiazoketones offers another potential route to chiral derivatives. nih.gov

The development of racemization-free coupling reagents for the synthesis of chiral amides and peptides could also be adapted for the synthesis of chiral derivatives of this compound, particularly if the ester group is converted to an amide. rsc.org

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and product consistency. The integration of the synthesis and transformation of this compound into flow chemistry methodologies is a promising future direction.

Flow chemistry has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) containing the piperazine scaffold. rsc.orgazolifesciences.com For instance, the piperazine ring formation step in the synthesis of vortioxetine (B1682262) has been optimized under continuous flow conditions, leading to higher yields and purity compared to batch processes. researchgate.net These established flow protocols for N-aryl piperazine synthesis could be adapted for the preparation of this compound and its derivatives.

Furthermore, photoredox-catalyzed C-H functionalization of piperazines has been successfully demonstrated in continuous flow systems, offering a scalable and efficient method for the synthesis of functionalized piperazines. mdpi.com The development of a continuous one-flow multi-step synthesis for APIs demonstrates the potential for integrating several reaction steps, including those involving piperazine intermediates, into a single, automated process. rsc.org This approach could be applied to the synthesis and subsequent derivatization of this compound.

The use of computational fluid dynamics (CFD) can aid in the design and optimization of continuous flow reactors for the synthesis of pharmaceutical intermediates, reducing the need for extensive experimentation. rsc.org

TechnologyPotential Application to this compoundKey Advantages
Photoredox Catalysis in Flow C-H functionalization of the piperazine ring.Scalability, efficiency, access to novel derivatives.
Multi-step Continuous Synthesis Integrated synthesis and derivatization of the target molecule.Automation, reduced waste, improved process control.
Computational Fluid Dynamics (CFD) Optimization of reactor design and reaction conditions.Reduced experimental effort, predictive modeling.

Potential in Supramolecular Chemistry and Materials Science (e.g., polymer modification)

The piperazine moiety within this compound provides a handle for its incorporation into larger molecular assemblies and materials. This opens up possibilities for its use in supramolecular chemistry and materials science.

Piperazine derivatives have been utilized as building blocks for the construction of polymer-supported catalysts. researchgate.net For example, piperazine-containing polymer brushes have been grafted onto the inner walls of microreactors to create catalytic surfaces for organic reactions. researchgate.net Similarly, this compound could be attached to polymer backbones to create functional materials with catalytic or other interesting properties. Polystyrene-supported piperazine-substituted triazoles have been synthesized and evaluated for metal ion extraction, highlighting the potential of piperazine-functionalized polymers in separation science. mdpi.com

The ability of the piperazine nitrogens to coordinate with metal ions also suggests applications in the formation of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The β-keto ester functionality can also participate in hydrogen bonding and other non-covalent interactions, further enabling the formation of well-defined supramolecular structures.

Design and Synthesis of Advanced Chemical Building Blocks for Diverse Chemical Applications

This compound itself can be considered a valuable chemical building block. Its bifunctional nature allows for sequential or orthogonal transformations, leading to the synthesis of more complex molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. enamine.netnih.gov Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel pharmaceutical agents.

The design and synthesis of libraries of functionalized piperazine building blocks is an active area of research for drug discovery. nih.govresearchgate.net this compound can be a starting point for the creation of such libraries. For example, the ester group can be converted to a variety of amides, and the piperazine ring can be functionalized using the catalytic methods discussed earlier.

The development of versatile synthetic routes to bridged piperidine (B6355638) and piperazine isosteres highlights the ongoing effort to expand the chemical space around this important heterocyclic core. researchgate.net this compound provides a platform for the synthesis of novel piperazine-containing scaffolds with potential applications in various fields of chemistry.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-oxo-4-piperazin-1-ylbutanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry of reagents. For example, condensation reactions with ethyl 4-chloro-3-oxobutanoate analogs (e.g., with piperazine derivatives) may benefit from polar aprotic solvents like DMF and elevated temperatures (70–90°C) to enhance nucleophilic substitution efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can improve purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the ester group (δ ~4.1–4.3 ppm for –OCH2_2CH3_3), ketone (δ ~2.5–3.0 ppm for –CO–CH2_2), and piperazine protons (δ ~2.8–3.5 ppm for N–CH2_2) .
  • IR : Strong absorbance at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O).
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns. Cross-referencing with computational tools (e.g., Gaussian) ensures structural accuracy .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. The compound is likely hygroscopic due to the ketone and ester groups; thus, storage in desiccated, amber vials at –20°C is recommended. LC-MS can identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in piperazine-containing β-ketoesters under nucleophilic conditions?

  • Methodological Answer : Contradictions may arise from tautomeric equilibria (keto-enol) or steric hindrance from the piperazine ring. Computational modeling (DFT at B3LYP/6-31G* level) can map transition states and charge distribution. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) under controlled pH and temperature clarifies dominant pathways . For this compound, steric effects from the piperazine N-substituent may slow nucleophilic attack at the β-keto position .

Q. How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical. Crystallization in a mixed solvent system (e.g., ethanol/diethyl ether) often yields suitable crystals. Refinement parameters (R-factor < 5%) confirm bond lengths and angles, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonding between piperazine N–H and ester carbonyl) . Discrepancies between solution and solid-state structures (e.g., chair vs. boat piperazine conformation) can be resolved via variable-temperature NMR .

Q. What strategies validate the biological activity of this compound derivatives in complex in vivo models?

  • Methodological Answer : Derivatives should first undergo in vitro screening (e.g., antimicrobial assays against Gram+/Gram– bacteria, IC50_{50} determination in cancer cell lines). For in vivo studies, pharmacokinetic profiling (oral bioavailability, half-life) in rodent models is essential. Docking simulations (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) guide structural optimization. Contradictory activity data may arise from metabolic instability; addressing this requires metabolite identification via LC-MS/MS and prodrug strategies .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

  • Methodological Answer : Systematic review of reaction conditions (e.g., catalyst use, inert atmosphere) and impurity profiles (e.g., unreacted starting materials) is necessary. Replicating protocols with strict control of moisture (via molecular sieves) and oxygen (via nitrogen purging) can mitigate side reactions. Statistical tools (e.g., Design of Experiments, ANOVA) identify critical factors (e.g., reactant ratio) affecting yield .

Q. What computational methods predict the tautomeric behavior of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) compare keto and enol form energies. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Experimental validation via 1H^1H NMR in deuterated solvents (DMSO-d6_6, CDCl3_3) detects enol proton signals (δ ~12–14 ppm). Variable-temperature studies reveal equilibrium shifts, while IR identifies tautomer-specific carbonyl stretches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.